![molecular formula C16H20ClN3S B2931062 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine CAS No. 865660-20-4](/img/structure/B2931062.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine
Overview
Description
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C16H20ClN3S and its molecular weight is 321.87. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to diverse effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects . .
Action Environment
Factors such as pH and temperature could potentially affect the compound’s activity
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents present on the thiazole ring .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives, however, have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Biological Activity
The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine (CAS No. 865660-20-4) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.87 g/mol. The structure features a piperazine core substituted with a thiazole group and a methylphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. A study on similar thiazole-containing compounds demonstrated their ability to inhibit bacterial growth, indicating that this compound may possess similar properties .
2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. For instance, compounds with structural similarities have shown cytotoxic effects against different cancer cell lines. In vitro studies suggest that the piperazine scaffold may enhance the interaction with cellular targets involved in tumor growth regulation .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | A431 | <10 |
Compound B | Jurkat | <5 |
This compound | TBD | TBD |
3. Neuroprotective Effects
Piperazine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide insights into its potential use in treating conditions like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : Similar compounds have been shown to bind to various aminergic receptors, suggesting that this compound may interact with dopamine or serotonin receptors .
- Cell Death Pathways : Studies indicate that piperazine derivatives can induce necroptosis in cancer cells, a form of programmed cell death distinct from apoptosis .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of piperazine derivatives, researchers synthesized several analogs and tested their cytotoxicity against K562 leukemic cells. The results indicated that modifications to the piperazine structure significantly influenced cell viability and apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S/c1-12-4-3-5-14(8-12)20-7-6-19(10-13(20)2)11-15-9-18-16(17)21-15/h3-5,8-9,13H,6-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUUIXDNELRJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=CN=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324640 | |
Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-20-4 | |
Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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